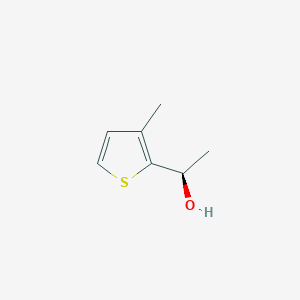
(R)-1-(3-Methylthiophen-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Methylthiophen-2-yl)ethan-1-ol is a chiral compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in medicinal chemistry, material science, and organic synthesis. The ®-enantiomer of 1-(3-Methylthiophen-2-yl)ethan-1-ol is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylthiophene, which is commercially available or can be synthesized from thiophene through Friedel-Crafts alkylation.
Grignard Reaction: 3-Methylthiophene undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(3-Methylthiophen-2-yl)ethanol.
Chiral Resolution: The racemic mixture of 1-(3-Methylthiophen-2-yl)ethanol is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol may involve:
Large-Scale Grignard Reaction: Utilizing large reactors to perform the Grignard reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the ®-enantiomer, bypassing the need for chiral resolution.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-1-(3-Methylthiophen-2-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone, ®-1-(3-Methylthiophen-2-yl)ethanone.
Reduction: The compound can be reduced to form ®-1-(3-Methylthiophen-2-yl)ethane.
Substitution: The hydroxyl group can be substituted with various functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typical reagents for converting the hydroxyl group to a halide.
Major Products
Oxidation: ®-1-(3-Methylthiophen-2-yl)ethanone.
Reduction: ®-1-(3-Methylthiophen-2-yl)ethane.
Substitution: ®-1-(3-Methylthiophen-2-yl)ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
®-1-(3-Methylthiophen-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Material Science: Thiophene derivatives, including ®-1-(3-Methylthiophen-2-yl)ethan-1-ol, are used in the development of conductive polymers and organic semiconductors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in central nervous system function.
Pathways: The compound may modulate signaling pathways related to neurotransmission and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, thiophene, is a simple sulfur-containing heterocycle.
3-Methylthiophene: A methyl-substituted derivative of thiophene.
1-(3-Methylthiophen-2-yl)ethanone: The oxidized form of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol.
Uniqueness
®-1-(3-Methylthiophen-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a thiophene ring and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H10OS |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
(1R)-1-(3-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1 |
Clave InChI |
GBOQHKONOPQNPU-ZCFIWIBFSA-N |
SMILES isomérico |
CC1=C(SC=C1)[C@@H](C)O |
SMILES canónico |
CC1=C(SC=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



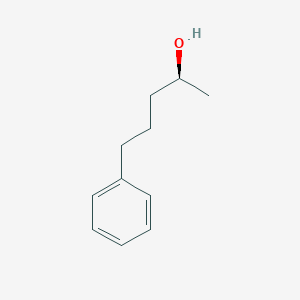
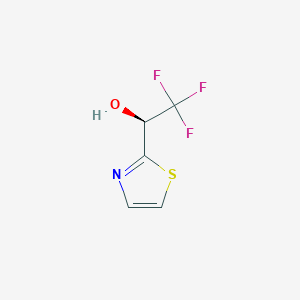
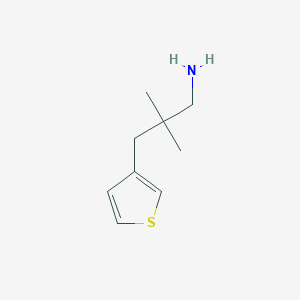
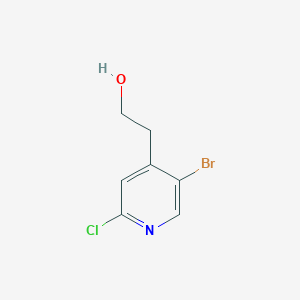
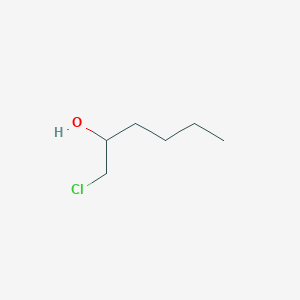
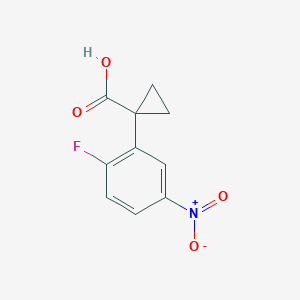
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)

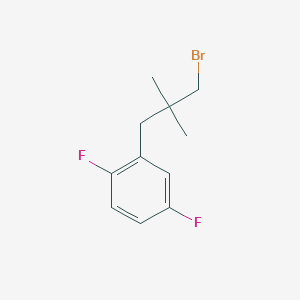
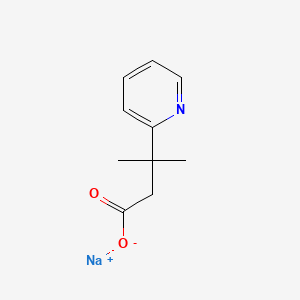
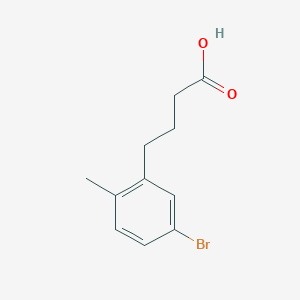
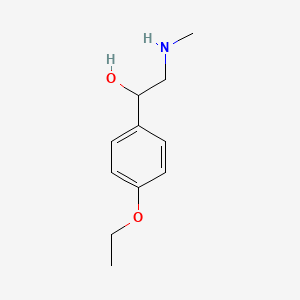
![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)
